2-(4-Methoxy-2-methylphenyl)-2-butanol
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Overview
Description
2-(4-Methoxy-2-methylphenyl)-2-butanol is an organic compound characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, along with a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxy-2-methylphenyl)-2-butanol typically involves the reaction of 4-methoxy-2-methylphenyl derivatives with butanol under specific conditions. One common method includes the use of a Grignard reagent, where 4-methoxy-2-methylphenyl magnesium bromide reacts with butanal to form the desired product. The reaction is usually carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxy-2-methylphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts (e.g., palladium) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxy-2-methylphenyl)-2-butanone.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
Scientific Research Applications
2-(4-Methoxy-2-methylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxy-2-methylphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring may play a role in binding to these targets, influencing the compound’s biological activity. The hydroxyl group can also participate in hydrogen bonding, further affecting its interactions and efficacy.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-methylphenylboronic acid
- 2-Methoxy-4-methylphenol
- 4-Methoxy-2-methylphenyl isocyanate
Uniqueness
2-(4-Methoxy-2-methylphenyl)-2-butanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-methoxy-2-methylphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-12(3,13)11-7-6-10(14-4)8-9(11)2/h6-8,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTZXBJKUKFCPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=C(C=C1)OC)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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